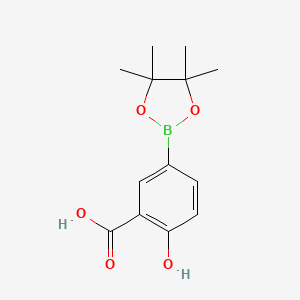
N-(cyanomethyl)-N-methylcarbamoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-methylcarbamoylchloride is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a cyanomethyl group and a methylcarbamoyl group attached to a central chlorine atom. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with cyanomethyl reagents under controlled conditions. One common method is the reaction of N-methylcarbamoyl chloride with cyanomethyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding N-(cyanomethyl)-N-methylcarbamates, ethers, or thioethers.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form N-(cyanomethyl)-N-methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis
Major Products Formed
- N-(cyanomethyl)-N-methylcarbamates
- N-(cyanomethyl)-N-methyl ethers
- N-(cyanomethyl)-N-methyl thioethers
- N-(cyanomethyl)-N-methylcarbamic acid
Scientific Research Applications
N-(cyanomethyl)-N-methylcarbamoylchloride has diverse applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
- Biology : Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
- Medicine : Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Industry : Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methylcarbamoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other cellular components. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-methylcarbamate
- N-(cyanomethyl)-N-methyl ether
- N-(cyanomethyl)-N-methyl thioether
Uniqueness
N-(cyanomethyl)-N-methylcarbamoylchloride is unique due to the presence of both a cyanomethyl group and a methylcarbamoyl group attached to a central chlorine atom. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical transformations. Compared to similar compounds, this compound offers a broader range of synthetic applications and potential for modification of biomolecules.
Properties
Molecular Formula |
C4H5ClN2O |
|---|---|
Molecular Weight |
132.55 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H5ClN2O/c1-7(3-2-6)4(5)8/h3H2,1H3 |
InChI Key |
KKLOBNYTSKNJQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione](/img/structure/B12331817.png)

![5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12331827.png)


![4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine](/img/structure/B12331846.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12331850.png)

![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-](/img/structure/B12331868.png)




